molecular formula C15H22O2 B1264623 alpha-Santalenoic acid

alpha-Santalenoic acid

Cat. No. B1264623
M. Wt: 234.33 g/mol
InChI Key: NZSCHTYUGUVLHG-YZHDLEJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-santalenoic acid is a sesquiterpenoid that is (+)-alpha-santalene in which one of the methyl groups attached to the C=C double bond has been oxidised to form the corresponding carboxylic acid. It has a role as an insecticide and a plant metabolite. It is a bridged compound, a sesquiterpenoid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a hydride of a (+)-alpha-santalene.

Scientific Research Applications

Antioxidant Properties and Chemoprevention

  • Alpha-santalol, a compound closely related to alpha-santalenoic acid, demonstrates significant chemopreventive effects against skin cancer. Studies indicate its effectiveness in reducing skin tumor development induced by UVB radiation in mice. This is likely due to alpha-santalol acting as an antiperoxidant, highlighting its potential in skin cancer prevention (Bommareddy et al., 2007).

Metabolic Syndrome Treatment

  • Research suggests that alpha-lipoic acid, another compound related to alpha-santalenoic acid, could be beneficial in treating metabolic syndrome. It has been found to influence components of this syndrome, such as insulin resistance and atherogenic dyslipidemia, potentially due to its effects on central and peripheral modulation of protein kinases and peroxisome proliferator-activated receptors (Pershadsingh, 2007).

Neuroprotective Effects

  • Alpha-lipoic acid exhibits neuroprotective properties, particularly in preventing mitochondrial damage and neurotoxicity in experimental models of chemotherapy-induced neuropathy. This highlights its potential in mitigating peripheral nerve toxicity in chemotherapy, suggesting a broader application in neuroprotection (Melli et al., 2008).

Ophthalmic Applications

  • In studies involving rabbit models, alpha-lipoic acid demonstrated protective effects against oxidative damage in the conjunctiva and cornea when exposed to ultraviolet radiation. This suggests its potential utility in safeguarding ocular tissues from UV-induced damage, thereby presenting a novel application in ophthalmology (Demir et al., 2005).

properties

Product Name

alpha-Santalenoic acid

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(E)-5-[(1R,3R,6S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-9(13(16)17)5-4-6-14(2)10-7-11-12(8-10)15(11,14)3/h5,10-12H,4,6-8H2,1-3H3,(H,16,17)/b9-5+/t10?,11-,12+,14-,15?/m1/s1

InChI Key

NZSCHTYUGUVLHG-YZHDLEJUSA-N

Isomeric SMILES

C/C(=C\CC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)/C(=O)O

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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